N-(4-acetamidophenyl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
N-(4-acetamidophenyl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with two acetamide moieties. This compound is part of a broader class of thiadiazole derivatives known for their antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S2/c1-12(27)22-15-6-8-16(9-7-15)23-18(29)11-30-20-26-25-19(31-20)24-17(28)10-13-2-4-14(21)5-3-13/h2-9H,10-11H2,1H3,(H,22,27)(H,23,29)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKWGPMQUXZDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of the biological activity associated with this compound, including its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes an acetamide group and a thiadiazole moiety, which are significant for its biological activity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant cytotoxic activity, particularly against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values indicate its potency:
The IC50 values suggest that this compound is a potent candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that it promotes DNA fragmentation and activates apoptotic pathways, leading to cell death. This is particularly relevant in the context of drug-resistant cancer cells where traditional therapies may fail .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
-
Substituent Variations :
- The presence of electron-withdrawing groups on the phenyl rings enhances cytotoxicity.
- Modifications to the thiadiazole ring can also significantly impact potency.
- Comparative Analysis :
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound in vivo and in vitro:
- In Vitro Studies :
- In Vivo Studies :
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Compound 14e (): 5-(5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)pentanoic acid replaces the sulfanylacetamide group with a pentanoic acid chain. This modification increases hydrophilicity (logP reduction) but may reduce membrane permeability. The carboxylic acid group introduces pH-dependent solubility, contrasting with the neutral acetamide in the target compound .
GSK1570606A (): 2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide substitutes the thiadiazole with a thiazole ring.
Compound 7b ():
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-fluorophenyl)-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide introduces a thiadiazinan ring, which adds conformational flexibility. The benzylthio group may enhance π-π stacking but could increase susceptibility to oxidative degradation .
Substituent Effects on Bioactivity
Antimicrobial Activity ():
A derivative with a 4-acetamidophenyl-1,3,4-oxadiazole core showed potent activity against S. aureus (MIC = 63 µg/mL). The substitution of oxadiazole for thiadiazole in the target compound may alter bacterial target selectivity due to differences in electronic profiles .
Cytotoxicity ():
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide demonstrated IC₅₀ = 12 µM against MCF-7 cells. The trifluoromethyl group’s electron-withdrawing effect likely enhances binding to hydrophobic pockets in cellular targets, a feature absent in the fluorophenyl group of the target compound .
Enzyme Inhibition ():
Compounds with indol-3-ylmethyl substituents on oxadiazole (e.g., 8t, 8u) inhibited α-glucosidase (IC₅₀ = 45–68 µM). The target compound’s fluorophenylacetamido group may offer superior steric compatibility with enzyme active sites compared to bulkier indole derivatives .
Physicochemical Properties
The target compound’s moderate logP (2.8) balances lipophilicity and solubility, favoring oral bioavailability. The absence of ionizable groups (unlike pentanoic acid in 14e) limits pH-dependent solubility .
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole core is synthesized via cyclocondensation of thiosemicarbazide with carbon disulfide (CS₂) in refluxing ethanol. This forms 5-amino-1,3,4-thiadiazole-2-thiol (intermediate 6 ), confirmed by FT-IR (C–S stretch at 680 cm⁻¹) and ¹H NMR (δ 4.2 ppm for –SH). The reaction proceeds via nucleophilic attack of the thiol group on CS₂, followed by cyclization (Scheme 1).
Table 1: Reaction Conditions for Thiadiazole Core Formation
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Thiosemicarbazide + CS₂ | EtOH | Reflux | 78 |
Introduction of Sulfanyl and Acetamide Groups
Alkylation with Halogenated Acetamides
The sulfanyl group is introduced by reacting 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloro-N-(4-acetamidophenyl)acetamide in the presence of potassium hydroxide (KOH). This SN2 reaction forms 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-acetamidophenyl)acetamide (intermediate 3 ), isolated in 72% yield. Ethanol is preferred for its polarity, facilitating nucleophilic substitution.
Key Analytical Data :
Coupling with 4-Fluorophenyl Acetamido Substituent
The 4-fluorophenyl acetamido group is introduced via a coupling reaction between intermediate 3 and 2-(4-fluorophenyl)acetyl chloride in dimethylformamide (DMF) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding 68% of the final product.
Optimized Conditions :
-
Solvent: DMF
-
Base: TEA (2.5 equiv)
-
Temperature: 0–5°C
-
Time: 12 hours
Industrial-Scale Production Strategies
Continuous Flow Reactor Optimization
Industrial synthesis employs continuous flow reactors to enhance mixing and heat transfer. A toluene/water biphasic system is used, with sodium hydroxide (NaOH) facilitating phase separation. The organic phase is acidified to precipitate the product, achieving 82% purity without chromatography.
Table 2: Industrial Process Parameters
| Parameter | Value |
|---|---|
| Reactor Type | Continuous Flow |
| Solvent | Toluene |
| Temperature | 25°C |
| Throughput | 50 kg/h |
Mechanistic Insights and Side Reactions
Competing Pathways in Alkylation
Alkylation of the thiadiazole thiol can lead to S- or N-alkylation. Kinetic studies show that polar aprotic solvents (e.g., DMF) favor S-alkylation (85% selectivity) due to increased nucleophilicity of the sulfur atom. By contrast, protic solvents like ethanol promote N-alkylation (≤15%).
Hydrolysis of Acetamide Groups
Prolonged heating in acidic or basic conditions hydrolyzes acetamide groups to carboxylic acids. For example, refluxing in 1M HCl converts N-(4-acetamidophenyl) to N-(4-aminophenyl) , reducing yield by 40%. Stabilizing agents like acetic anhydride (10 mol%) mitigate this.
Analytical Validation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR of the final product shows:
Mass Spectrometry (MS)
High-resolution MS confirms the molecular ion at m/z 504.2 [M+H]⁺, consistent with the molecular formula C₂₀H₁₈FN₅O₃S₂.
Green Chemistry Approaches
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-acetamidophenyl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives. Subsequent acylation with 4-fluorophenyl acetic acid chloride and coupling with the acetamidophenyl moiety under basic conditions (e.g., triethylamine in DMF) are critical steps. Reaction parameters such as temperature (60–80°C), solvent polarity, and stoichiometric ratios must be optimized to achieve yields >70%. Purification often requires column chromatography or recrystallization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for verifying connectivity, particularly for distinguishing thiadiazole protons (δ 7.5–8.5 ppm) and acetamide carbonyl signals (δ 165–170 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight within 3 ppm error. Supplementary techniques like FT-IR validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What are the key physicochemical properties relevant to biological assays?
- Methodological Answer : Solubility in DMSO (>10 mM for in vitro studies), logP (calculated ~3.5 via HPLC), and thermal stability (melting point >200°C) are critical. Use shake-flask methods for experimental logP determination and differential scanning calorimetry (DSC) for thermal analysis .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different cell lines?
- Methodological Answer : Discrepancies may arise from variations in cell permeability or target expression. Perform comparative studies with standardized protocols:
- Use isogenic cell lines to control for genetic background.
- Quantify intracellular compound levels via LC-MS to correlate concentration with efficacy.
- Pair biochemical assays (e.g., enzyme inhibition) with cellular assays to distinguish target-specific vs. off-target effects .
Q. What strategies are recommended for optimizing the compound’s selectivity toward a specific enzyme target?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents on the 4-fluorophenyl or thiadiazole moieties. For example, replacing fluorine with electron-withdrawing groups (e.g., -CF₃) may enhance binding to hydrophobic enzyme pockets.
- Molecular Docking : Use software like AutoDock Vina to predict interactions with active sites (e.g., hydrogen bonding with the thiadiazole sulfur). Validate with mutagenesis studies on key residues .
Q. How should researchers design experiments to investigate the compound’s mechanism of action in inflammatory pathways?
- Methodological Answer :
- Transcriptomic Profiling : RNA-seq or qPCR arrays to identify differentially expressed genes (e.g., NF-κB or COX-2) post-treatment.
- Pathway Inhibition : Use selective inhibitors (e.g., IKK-16 for NF-κB) in combination studies to assess additive/synergistic effects.
- Protein Interaction Analysis : Co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to detect direct binding to inflammatory mediators .
Q. What analytical approaches are suitable for detecting degradation products under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions.
- LC-MS/MS Monitoring : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to separate degradation products. HRMS/MS fragmentation patterns help identify structural modifications .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between MTT and apoptosis assays?
- Methodological Answer :
- MTT vs. Caspase-3 Activity : MTT measures metabolic activity, which may not distinguish cytostasis from apoptosis. Combine with Annexin V/PI flow cytometry to quantify apoptotic populations.
- Time-Dependent Effects : Conduct time-course experiments (24–72 hr) to capture delayed apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
